molecular formula C25H26ClN3O3S B3937270 N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3937270
M. Wt: 484.0 g/mol
InChI Key: JAIVSEFKRICMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of aniline to obtain 4-chloroaniline. This intermediate is then subjected to sulfonation to introduce the benzenesulfonamide group. The next step involves the alkylation of the sulfonamide with 4-methylbenzyl chloride to introduce the methyl group. Finally, the phenylpiperazine moiety is introduced through a nucleophilic substitution reaction with 1-(4-phenylpiperazin-1-yl)ethanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and phenylpiperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, azides, and alkyl groups.

Scientific Research Applications

N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects. Additionally, the compound’s ability to induce oxidative stress and apoptosis in cancer cells suggests its involvement in mitochondrial pathways and the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
  • N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide
  • N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-isopropylpiperazin-1-yl)ethyl]benzenesulfonamide

Uniqueness

What sets N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3S/c1-20-7-13-24(14-8-20)33(31,32)29(23-11-9-21(26)10-12-23)19-25(30)28-17-15-27(16-18-28)22-5-3-2-4-6-22/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIVSEFKRICMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.